molecular formula C11H16N2O2 B7864642 (S)-2-Amino-N-cyclopropyl-N-furan-2-ylmethyl-propionamide

(S)-2-Amino-N-cyclopropyl-N-furan-2-ylmethyl-propionamide

Cat. No.: B7864642
M. Wt: 208.26 g/mol
InChI Key: NWBZTIAEARZDRP-QMMMGPOBSA-N
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Description

(S)-2-Amino-N-cyclopropyl-N-furan-2-ylmethyl-propionamide: is a chemical compound with the molecular formula C11H16N2O2 and a molecular weight of 208.26 g/mol . This compound is characterized by its unique structure, which includes an amino group, a cyclopropyl group, and a furan-2-ylmethyl group attached to a propionamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-N-cyclopropyl-N-furan-2-ylmethyl-propionamide typically involves multiple steps, starting with the appropriate precursors. One common synthetic route includes the following steps:

  • Formation of the Propionamide Backbone: The propionamide group can be synthesized through the reaction of propionic acid with ammonia or an amine derivative.

  • Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced using cyclopropane derivatives through nucleophilic substitution reactions.

  • Attachment of the Furan-2-ylmethyl Group: The furan-2-ylmethyl group can be introduced through a reaction with furan-2-carbaldehyde or its derivatives.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

(S)-2-Amino-N-cyclopropyl-N-furan-2-ylmethyl-propionamide: can undergo various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to reduce the amino group or other functional groups.

  • Substitution Reactions: Substitution reactions can occur at the amino group or the furan ring, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution Reactions: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Oxidation can lead to the formation of corresponding amides or carboxylic acids.

  • Reduction Products: Reduction can yield amines or other reduced derivatives.

  • Substitution Products: Substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

(S)-2-Amino-N-cyclopropyl-N-furan-2-ylmethyl-propionamide: has several applications in scientific research, including:

  • Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

  • Biology: It may serve as a probe or inhibitor in biological studies to understand enzyme mechanisms.

  • Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which (S)-2-Amino-N-cyclopropyl-N-furan-2-ylmethyl-propionamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to modulation of biological processes. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

(S)-2-Amino-N-cyclopropyl-N-furan-2-ylmethyl-propionamide: can be compared with other similar compounds, such as:

  • 2-Amino-N-cyclopropyl-N-(furan-2-ylmethyl)propanamide: Similar structure but without the stereocenter.

  • N-cyclopropyl-N-(furan-2-ylmethyl)propionamide: Lacks the amino group.

  • 2-Amino-N-(furan-2-ylmethyl)propionamide: Different substituent on the nitrogen atom.

These compounds may have different biological activities and applications based on their structural differences.

Properties

IUPAC Name

(2S)-2-amino-N-cyclopropyl-N-(furan-2-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-8(12)11(14)13(9-4-5-9)7-10-3-2-6-15-10/h2-3,6,8-9H,4-5,7,12H2,1H3/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWBZTIAEARZDRP-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(CC1=CC=CO1)C2CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N(CC1=CC=CO1)C2CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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